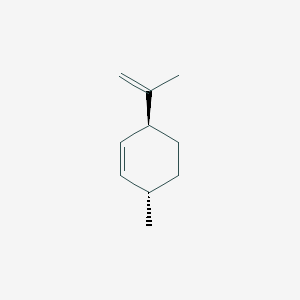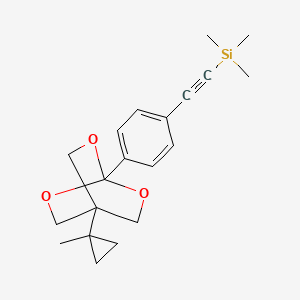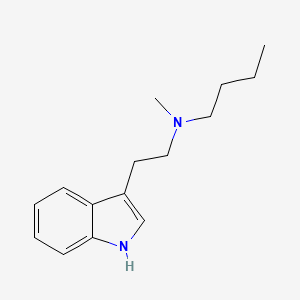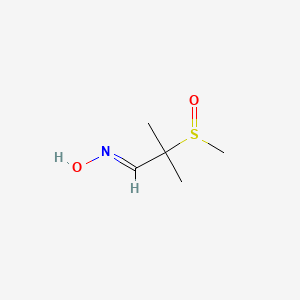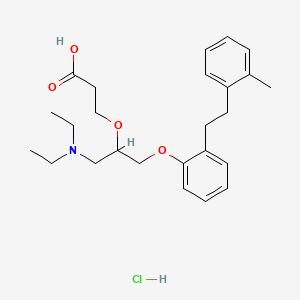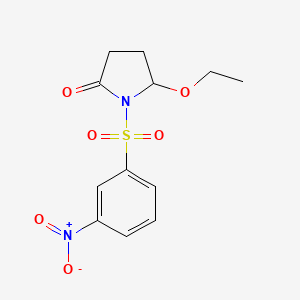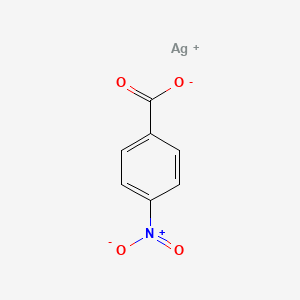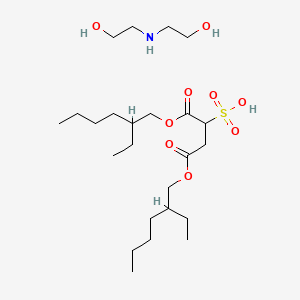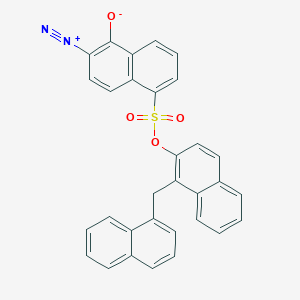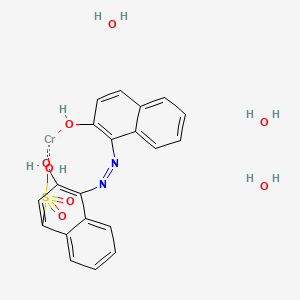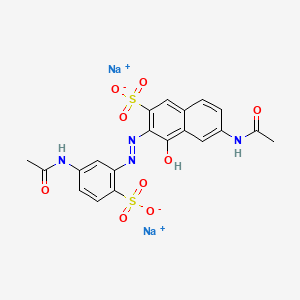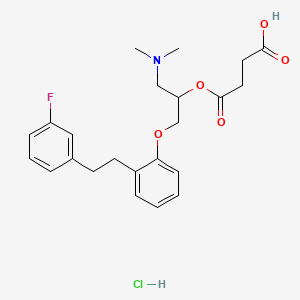
6beta-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 262-478-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 262-478-9 involves several synthetic routes and reaction conditions. Common methods include:
Solvothermal Synthesis: This method involves the use of solvents under high temperature and pressure conditions to facilitate the reaction.
Reflux Method: In this method, the reaction mixture is heated to boiling and the vapors are condensed back to the liquid phase.
Microwave-Assisted Synthesis: This technique uses microwave radiation to heat the reaction mixture, leading to faster reaction rates.
Ultrasonic Synthesis: Ultrasonic waves are used to agitate the reaction mixture, enhancing the reaction rate.
Mechanochemical Synthesis: This method involves grinding the reactants together to induce a chemical reaction.
Chemical Reactions Analysis
EINECS 262-478-9 undergoes various types of chemical reactions, including:
Scientific Research Applications
EINECS 262-478-9 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of EINECS 262-478-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . This interaction can lead to various biological and chemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
EINECS 262-478-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.
EINECS 239-934-0: Mercurous oxide, which differs in its chemical behavior and applications.
EINECS 262-478-9 stands out due to its specific chemical properties and the wide range of applications it offers in various fields.
Properties
CAS No. |
60864-39-3 |
|---|---|
Molecular Formula |
C26H31FO7 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[(6R,8S,10R,13S,14S,16R,17S)-17-(carboxymethyl)-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31FO7/c1-13-8-17-15-10-19(27)18-9-14(28)4-6-24(18,2)16(15)5-7-25(17,3)26(13,12-22(32)33)23(34)20(29)11-21(30)31/h4-6,9,13,15,17,19-20,29H,7-8,10-12H2,1-3H3,(H,30,31)(H,32,33)/t13-,15-,17+,19-,20?,24-,25+,26-/m1/s1 |
InChI Key |
FDAOKSHOAVMOQN-WVBYCQJASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@@]1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



